molecular formula C17H12N2O2 B11106695 5-Phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-E][1,4]diazepin-2-one CAS No. 57826-69-4

5-Phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-E][1,4]diazepin-2-one

Cat. No.: B11106695
CAS No.: 57826-69-4
M. Wt: 276.29 g/mol
InChI Key: JXQYZSMWTBLIJP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3-dihydro-2H-1benzofuro[3,2-E][1,4]diazepin-2-one typically involves the condensation of 2-aminobenzophenone with glyoxylic acid, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3-dihydro-2H-1benzofuro[3,2-E][1,4]diazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

5-Phenyl-1,3-dihydro-2H-1benzofuro[3,2-E][1,4]diazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 5-Phenyl-1,3-dihydro-2H-1benzofuro[3,2-E][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,3-dihydro-2H-1benzofuro[3,2-E][1,4]diazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its benzofuro[3,2-E][1,4]diazepin-2-one core differentiates it from other benzodiazepines, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-14-10-18-15(11-6-2-1-3-7-11)17-16(19-14)12-8-4-5-9-13(12)21-17/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQYZSMWTBLIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=N1)C3=CC=CC=C3)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347616
Record name 2H-Benzofuro[3,2-e]-1,4-diazepin-2-one, 1,3-dihydro-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57826-69-4
Record name 2H-Benzofuro[3,2-e]-1,4-diazepin-2-one, 1,3-dihydro-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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